molecular formula C10H19BO3 B3176848 (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol CAS No. 117924-31-9

(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol

Cat. No. B3176848
CAS RN: 117924-31-9
M. Wt: 198.07 g/mol
InChI Key: FTMZSELHFLRJHW-VOTSOKGWSA-N
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Description

(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol, hereafter referred to as TMDB, is an organic compound with a wide range of applications in the scientific research field. TMDB is a boron-containing four-membered ring compound that is synthesized through a number of different methods, and can be used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermediate in Organic Synthesis : The compound is utilized as an intermediate in organic synthesis. For instance, it serves as a boric acid ester intermediate with benzene rings in various compounds, as demonstrated by Huang et al. (2021) and Ye et al. (2021). These studies also highlighted the use of density functional theory (DFT) for molecular structure analysis, comparing the results with X-ray diffraction values to validate their findings (Huang et al., 2021); (Ye et al., 2021).

  • Role in Crystal Structure Analysis : The compound is also essential in crystallography. For example, in the study by Wu et al. (2021), it was used to analyze crystal and vibrational properties of certain synthesized compounds. Their research included DFT calculations for comparative analysis of spectroscopic data (Wu et al., 2021).

Detection and Sensing Applications

  • Fluorescence Probes : It has been used in the synthesis of fluorescence probes for detecting hydrogen peroxide, as studied by Lampard et al. (2018). These probes exhibited varied fluorescence responses to hydrogen peroxide, highlighting the role of the compound in developing sensitive detection systems (Lampard et al., 2018).

  • Sensing and Detection of Oxidative Stress : Wang and Franz (2018) demonstrated the use of the compound in prochelators for oxidative stress detection. This research focused on enhancing the hydrolytic stability and efficiency of prochelators in cellular protection against oxidative stress (Wang & Franz, 2018).

Material Synthesis and Characterization

  • Electroluminescent Material Synthesis : As shown in the study by Qiong (2002), this compound was analyzed as part of the synthesis process for electroluminescent materials. The study involved mass spectrometry to understand the relationship between ions and the parent compound during synthesis (Hou Qiong, 2002).

  • Polymer Synthesis : This compound has been used as a building block in polymer synthesis, as explored by Xiangdong et al. (2017) for the synthesis of electron transport materials. Their work represents a practical approach in synthesizing key intermediates for material science applications (Zha Xiangdong et al., 2017).

properties

IUPAC Name

(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO3/c1-8(12)6-7-11-13-9(2,3)10(4,5)14-11/h6-8,12H,1-5H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMZSELHFLRJHW-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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